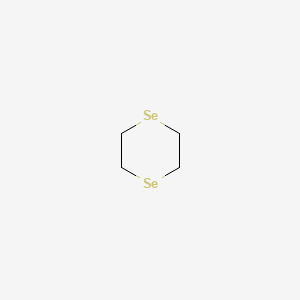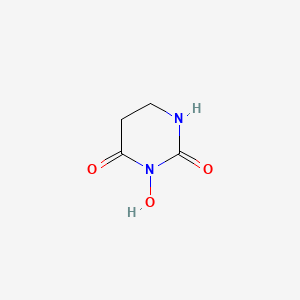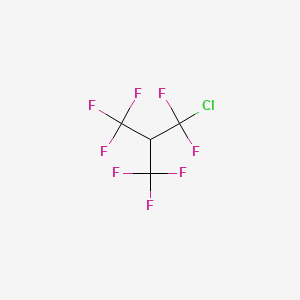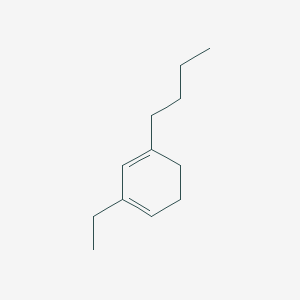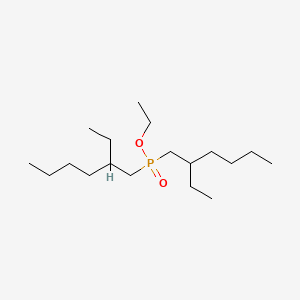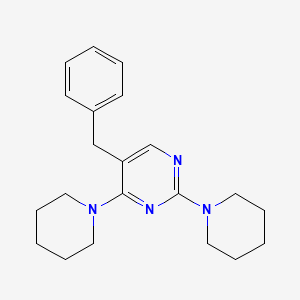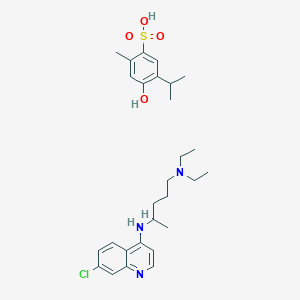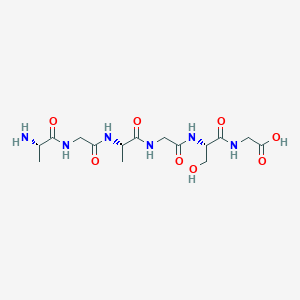
L-Alanylglycyl-L-alanylglycyl-L-serylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of the amino acids alanine, glycine, and serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise addition of amino acids to form the desired peptide sequence. One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine corresponding to the amount of this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized cells expressing specific enzymes to catalyze the formation of the peptide. This method offers advantages such as higher stability and continuous production capabilities .
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the peptide and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the peptide. Substitution reactions can introduce new functional groups into the peptide structure .
Scientific Research Applications
L-Alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .
Comparison with Similar Compounds
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can be compared with other similar peptides, such as L-Alanylglycine and L-Alanyl-L-glutamine. These compounds share structural similarities but differ in their amino acid composition and specific properties. For example, L-Alanyl-L-glutamine is known for its high water solubility and thermal stability, making it suitable for clinical and nutritional applications .
Similar Compounds
- L-Alanylglycine
- L-Alanyl-L-glutamine
- Poly-L-alanylglycyl-L-alanylglycyl-L-serylglycine
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
6234-25-9 |
|---|---|
Molecular Formula |
C15H26N6O8 |
Molecular Weight |
418.40 g/mol |
IUPAC Name |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(16)13(27)17-3-10(23)20-8(2)14(28)18-4-11(24)21-9(6-22)15(29)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,28)(H,19,29)(H,20,23)(H,21,24)(H,25,26)/t7-,8-,9-/m0/s1 |
InChI Key |
KFUCFCUNGKQRJI-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


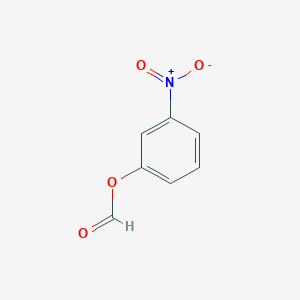
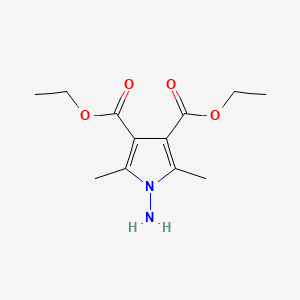
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
